2-[(4-Methoxyphenyl)methoxy]ethan-1-amine

Catalog No.
S915185
CAS No.
40141-15-9
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine

CAS Number

40141-15-9

Product Name

2-[(4-Methoxyphenyl)methoxy]ethan-1-amine

IUPAC Name

2-[(4-methoxyphenyl)methoxy]ethanamine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3

InChI Key

YNDFLZDLJHOLQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COCCN

Canonical SMILES

COC1=CC=C(C=C1)COCCN

2-[(4-Methoxyphenyl)methoxy]ethan-1-amine, also known as 1-(4-methoxyphenyl)ethylamine with a methoxy substituent on the ethylamine side, is a compound characterized by its unique structural features, including a methoxy group attached to a phenyl ring and an ethanamine backbone. This compound is part of a larger class of organic compounds that exhibit various biological activities and potential applications in medicinal chemistry.

There is no documented information on the specific mechanism of action of 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine in scientific literature. Similar compounds with an aromatic ring linked to an amine group can have various functions depending on the specific structure. Some possibilities include:

  • Binding to receptors: The aromatic ring and amine group could potentially interact with specific receptors in biological systems, although further research would be needed to confirm this.
  • pH-dependent activity: The primary amine group's protonation state can change depending on the pH, potentially influencing its interaction with other molecules.
  • Potential skin and eye irritant: The amine group could cause irritation upon contact with skin or eyes.
  • Respiratory irritant: Inhalation may irritate the respiratory tract.
  • Unknown flammability: Since no data is available, treat the compound as potentially flammable until flammability data becomes available.
  • Chemical Databases: Resources like Sigma-Aldrich and CymitQuimica list the compound but do not specify any research uses [, ].
  • Scientific Literature Search: A search of scientific databases like PubMed and Google Scholar using the CAS number (40141-15-9) or the full chemical name yielded no relevant results.
, including:

  • Nucleophilic Substitution: The methoxy group can act as a leaving group, allowing for nucleophilic substitution reactions.
  • Oxidation and Reduction: The ethanamine moiety can undergo oxidation to form corresponding imines or amides, while reduction reactions can convert it into secondary or tertiary amines.
  • Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various conditions.

2-[(4-Methoxyphenyl)methoxy]ethan-1-amine exhibits notable biological activities. Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly influencing serotonin and dopamine levels. This suggests potential applications in treating mood disorders and other neurological conditions. Additionally, derivatives of this compound have been investigated for their anticancer properties, indicating a broader scope of biological relevance.

The synthesis of 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine can be achieved through several methods:

  • Alkylation of Aniline Derivatives: Reaction of 4-methoxyphenol with an appropriate alkyl halide under basic conditions forms the methoxy-substituted phenyl group.
  • Reductive Amination: Condensation of an aldehyde or ketone with an amine followed by reduction can yield the desired compound.
  • Use of Protecting Groups: In some synthetic routes, protecting groups may be employed to selectively functionalize different parts of the molecule before deprotection.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

2-[(4-Methoxyphenyl)methoxy]ethan-1-amine has several applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in neuropharmacology.
  • Chemical Research: Used as a building block in organic synthesis, it facilitates the creation of more complex molecules.
  • Biological Studies: Investigated for its potential effects on neurotransmitter systems and cancer cell lines.

Interaction studies have shown that 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine may influence enzyme activities related to neurotransmitter metabolism. Specifically, it has been studied for its inhibitory effects on monoamine oxidase enzymes, which play a crucial role in degrading neurotransmitters like serotonin and dopamine. These interactions suggest therapeutic potentials in treating mood disorders and other conditions linked to neurotransmitter imbalances.

Several compounds share structural similarities with 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity
1-(4-Methoxyphenyl)ethylamine6298-96-0High
(R)-(+)-1-(4-Methoxyphenyl)ethylamine22038-86-4High
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amineNot specifiedModerate
N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamineNot specifiedModerate

Uniqueness

The uniqueness of 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine lies in its specific methoxy substitution pattern, which enhances its interaction with biological targets compared to other similar compounds. This structural feature may contribute to distinct pharmacological profiles and reactivity patterns, making it a valuable subject for further research in medicinal chemistry.

XLogP3

0.6

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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